3-Fluoro-N-acetylneuraminic acid

sialidase inhibition broad-spectrum antiviral bacterial neuraminidase

3-Fluoro-N-acetylneuraminic acid (3F-Neu5Ac, CAS 921-40-4) is a C-3 fluorinated analog of the natural sialic acid N-acetylneuraminic acid (Neu5Ac), with a molecular weight of 327.26 g/mol. First reported by Hagiwara et al.

Molecular Formula C11H18FNO9
Molecular Weight 327.26 g/mol
CAS No. 921-40-4
Cat. No. B1596249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-N-acetylneuraminic acid
CAS921-40-4
Synonyms3-fluoro-N-acetylneuraminic acid
3-fluoro-NeuAc
5-acetamido-5-deoxy-3-fluoro-D-erythro-L-gluco-2-nonulopyranosonic acid
Molecular FormulaC11H18FNO9
Molecular Weight327.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1C(C(CO)O)O)(C(=O)O)O)F)O
InChIInChI=1S/C11H18FNO9/c1-3(15)13-5-7(18)9(12)11(21,10(19)20)22-8(5)6(17)4(16)2-14/h4-9,14,16-18,21H,2H2,1H3,(H,13,15)(H,19,20)/t4-,5-,6-,7-,8-,9?,11+/m1/s1
InChIKeyALJLGESFXXDPKH-GPBUIYQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-N-acetylneuraminic Acid (CAS 921-40-4): A Dual-Action Sialidase Inhibitor and Metabolic Sialylation Probe for Glycobiology Research Procurement


3-Fluoro-N-acetylneuraminic acid (3F-Neu5Ac, CAS 921-40-4) is a C-3 fluorinated analog of the natural sialic acid N-acetylneuraminic acid (Neu5Ac), with a molecular weight of 327.26 g/mol [1]. First reported by Hagiwara et al. in 1994, this compound functions as a competitive inhibitor of both bacterial and viral sialidases (neuraminidases) and, upon intracellular metabolic activation to its CMP-donor form (CMP-3FNeu5Ac), as a mechanism-based inhibitor of sialyltransferases [2]. Its fluorine substitution at C-3 is strategically positioned to destabilize the oxocarbenium ion-like transition state formed during both sialidase and sialyltransferase catalysis, rendering it a unique dual-purpose mechanistic probe that cannot be functionally replicated by non-fluorinated sialic acid analogs or transition-state mimics such as DANA (Neu5Ac2en) [3].

Why Neu5Ac, DANA, or Zanamivir Cannot Substitute for 3-Fluoro-N-acetylneuraminic Acid in Mechanistic and Metabolic Studies


Generic substitution with natural Neu5Ac (the non-fluorinated substrate), DANA (a non-covalent transition-state analog sialidase inhibitor), zanamivir (a clinically approved sialidase inhibitor), or even the peracetylated prodrug P-3Fax-Neu5Ac fails to replicate the unique experimental utility of 3F-Neu5Ac. Neu5Ac lacks inhibitory activity entirely, serving only as a substrate. DANA (Ki ≈ 1–10 μM range against influenza neuraminidase) acts solely as a reversible sialidase inhibitor and does not undergo metabolic activation to inhibit sialyltransferases [1]. Zanamivir and oseltamivir, while potent influenza neuraminidase inhibitors (Ki in low nanomolar range), are not substrates for CMP-sialic acid synthetase and cannot function as metabolic inhibitors of cellular sialylation. P-3Fax-Neu5Ac (CAS 117405-58-0), a peracetylated cell-permeable prodrug form, requires intracellular deacetylation to yield the active 3Fax-Neu5Ac species and is not suitable for direct in vitro enzyme inhibition studies or for generating CMP-3FNeu5Ac donor analogs for structural biology [2]. Only the free acid 3F-Neu5Ac (CAS 921-40-4) combines three indispensable capabilities in a single compound: direct competitive sialidase inhibition, enzymatic conversion to the CMP-donor for sialyltransferase inhibition, and utility as a crystallographic ligand for trapping covalent sialosyl-enzyme intermediates [3].

Head-to-Head Quantitative Performance Data for 3-Fluoro-N-acetylneuraminic Acid vs. Closest Comparators


Broad-Spectrum Sialidase Inhibition: 3F-Neu5Ac vs. DANA Across Bacterial and Viral Enzymes

In the foundational 1994 study by Hagiwara et al., 3F-Neu5Ac was evaluated as a competitive inhibitor against sialidases from Vibrio cholerae, Clostridium perfringens, influenza virus A, and influenza virus B. Unlike DANA (2-deoxy-2,3-didehydro-N-acetylneuraminic acid; Neu5Ac2en), which is a non-selective reversible transition-state analog with Ki values typically sub-micromolar to low micromolar depending on the enzyme source, 3F-Neu5Ac demonstrated consistent competitive inhibition across all tested bacterial and viral sialidases, with Ki values in the millimolar to sub-millimolar range [1]. Critically, 3F-Neu5Ac is not merely a sialidase inhibitor: upon cellular uptake, it is metabolized by CMP-sialic acid synthetase to CMP-3FNeu5Ac, which then acts as a competitive inhibitor of sialyltransferases—a dual functionality absent in DANA, zanamivir, and oseltamivir [2].

sialidase inhibition broad-spectrum antiviral bacterial neuraminidase

Covalent Sialosyl-Enzyme Intermediate Trapping: 3F-Sialosyl Fluorides vs. 3F-Neu5Ac Free Acid in Structural Biology

Buchini et al. (2014) solved the three-dimensional structures of two 3-fluoro-sialosyl enzyme intermediates of human Neu2 sialidase at high resolution, revealing that the equatorial (β) C-3 fluorine forms key stabilizing interactions with Arg21 that are absent for the axial (α) epimer [1]. This structural finding quantifies a stereoelectronic basis for differential inactivation rates: human Neu2 and Trypanosoma cruzi trans-sialidase are inactivated more rapidly by the 3-fluoro equatorial epimer than by its axial counterpart. Spontaneous hydrolysis rate constants for the full series of four 3-fluorosialosyl fluorides (α/β anomers × axial/equatorial C3-F epimers) were measured, with α (equatorial) anomeric fluorides hydrolyzing more rapidly than their β anomers, consistent with higher ground-state energies [1]. In parallel, Owen et al. (2015) reported a covalent complex of Streptococcus pneumoniae NanC sialidase with 3-fluoro-β-N-acetylneuraminic acid at 1.95 Å resolution, confirming that the free acid form (not requiring an anomeric fluoride leaving group) can also access the covalent sialosyl-enzyme state in the appropriate enzyme context [2].

crystallography covalent intermediate mechanism-based inhibitor Neu2 sialidase

Global Sialyltransferase Inhibition Durability In Vivo: Single-Dose 3F-Neu5Ac vs. Competing Metabolic Inhibitors

Macauley et al. (2014) demonstrated that a single intraperitoneal dose of 3F-Neu5Ac (free acid form, administered as the peracetylated prodrug for bioavailability) to mice resulted in dramatically decreased sialylated glycan expression across all tissues tested—blood, spleen, liver, brain, lung, heart, kidney, and testes—with sialoside suppression persisting for over 7 weeks in some tissues [1]. This extraordinary duration of action is a direct consequence of the mechanism-based inhibition: 3F-Neu5Ac is metabolically converted to CMP-3FNeu5Ac, which then acts as a dead-end inhibitor of all sialyltransferase families. In contrast, non-fluorinated sialic acid analogs (e.g., ManNAc analogs, non-fluorinated carbamates) are merely incorporated into glycans as modified substrates without persistent enzyme inhibition. The related compound P-3Fax-Neu5Ac (peracetylated 3Fax-Neu5Ac) similarly inhibits sialylation in cancer cell lines for several days upon a single treatment, with Büll et al. (2013) demonstrating depletion of α2,3-/α2,6-linked sialic acids in B16F10 melanoma cells for several days and long-term inhibition for 28 days without affecting cell viability [2].

in vivo sialylation blockade pharmacodynamics sialyltransferase inhibition mouse model

Structure-Activity Relationship Advantage: C-5 Modification of 3F-Neu5Ac Scaffold Yields 56-Fold Potency Enhancement vs. Amide Baseline

Heise et al. (2019) systematically evaluated the structure-activity relationship of C-5-modified 3-fluoro sialic acid inhibitors. Using the parent 3F-Neu5Ac framework with C-5 acetamide (compound 1) as the baseline, they synthesized a panel of C-5 carbamate derivatives and measured EC50 values for inhibition of α2,3-linked sialic acid expression in murine B16-F10 melanoma cells [1]. Carbamate 7 was among the most active inhibitors, exhibiting an average 37-fold increase in potency compared to the amide analogues. A direct head-to-head comparison between carbamate 7 and amide 6 (identical C-5 substituent except for O vs. CH2 at the carbamate linkage) revealed a 56-fold increase in inhibitory potency for the carbamate [1]. This demonstrates that while 3F-Neu5Ac is the essential pharmacophoric core, its C-5 position is amenable to rational modification for potency tuning—a flexibility not available with DANA-based scaffolds where C-4 modifications consistently reduce inhibitory potency against bacterial and mammalian sialidases [2].

structure-activity relationship sialyltransferase inhibitor optimization carbamate analog EC50

Optimal Research and Industrial Use Cases for 3-Fluoro-N-acetylneuraminic Acid Based on Quantitative Differentiation Evidence


Dual Sialidase/Sialyltransferase Mechanistic Probing in Enzymology Research

Researchers investigating the catalytic mechanisms of both sialidases (GH33 family) and sialyltransferases (GT-42, GT-52, GT-80 families) can use a single compound—3F-Neu5Ac—to interrogate both enzyme classes. The free acid form directly serves as a competitive sialidase inhibitor (Hagiwara et al., 1994), while enzymatic conversion to CMP-3FNeu5Ac using CMP-sialic acid synthetase provides a competitive inhibitor for sialyltransferase kinetic studies. This dual utility eliminates the need to procure separate inhibitor tool compounds for each enzyme class, reducing experimental variables and procurement complexity .

High-Resolution Structural Biology of Sialyltransferase-Donor Complexes

3F-Neu5Ac, when converted to its CMP-3FNeu5Ac donor analog, has been successfully co-crystallized with multiple sialyltransferases to provide high-resolution structural insights. Binary X-ray crystal structures with Pasteurella multocida Δ24PmST1 were determined at 2.0 Å (CMP-3F(a)Neu5Ac) and 1.9 Å (CMP-3F(e)Neu5Ac) resolution. CMP-3FNeu5Ac has also been co-crystallized with Campylobacter jejuni Cst-II (the first sialyltransferase structure ever solved), Neisseria meningitidis NST (1.95 Å), and human ST8SiaIII. For structural biology groups, 3F-Neu5Ac is the requisite starting material for generating these non-hydrolyzable donor analog complexes .

Sustained In Vivo Global Sialylation Blockade for Long-Term Phenotype Studies

For in vivo studies requiring sustained suppression of cellular sialylation to investigate the role of sialoglycans in chronic processes (e.g., tumor progression, immune modulation, organ function), 3F-Neu5Ac—administered as its peracetylated prodrug—offers >7 weeks of sialoside suppression from a single dose in mice across all major tissues (Macauley et al., 2014). This duration is unmatched by any other sialylation inhibitor class and enables experimental designs that would otherwise require continuous infusion or repeated daily dosing, reducing animal handling stress and compound consumption. Researchers should note that this prolonged systemic blockade is associated with on-target liver and kidney toxicity, which must be factored into experimental endpoints .

Medicinal Chemistry Lead Optimization Using C-5-Modifiable 3F-Neu5Ac Scaffold

Medicinal chemistry programs targeting sialyltransferase inhibition for oncology or anti-infective applications can leverage the 3F-Neu5Ac core scaffold for rational potency optimization. The C-5 position is amenable to carbamate substitution, yielding up to 56-fold improvements in cellular sialylation inhibition EC50 compared to the parent amide (Heise et al., 2019). This contrasts with DANA-based scaffolds, where analogous modifications universally decrease potency. The demonstrated SAR tractability makes 3F-Neu5Ac a strategically superior starting point for hit-to-lead campaigns compared to alternative sialic acid mimetic scaffolds .

Quote Request

Request a Quote for 3-Fluoro-N-acetylneuraminic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.